molecular formula C8H9IO2 B052624 1-Iodo-2,3-dimethoxybenzene CAS No. 25245-33-4

1-Iodo-2,3-dimethoxybenzene

Cat. No.: B052624
CAS No.: 25245-33-4
M. Wt: 264.06 g/mol
InChI Key: CAVUOSIEYKUTNJ-UHFFFAOYSA-N
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Description

1-Iodo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H9IO2 . It is a derivative of benzene, where two methoxy groups and one iodine atom are substituted at the 2nd and 3rd positions, respectively. This compound is known for its crystalline yellow appearance and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3-dimethoxyaniline using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic substitution reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2,3-dimethoxybenzene primarily involves its role as an electrophile in substitution reactions. The iodine atom, being highly electronegative, makes the benzene ring susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

  • 1-Iodo-2,4-dimethoxybenzene
  • 1-Iodo-3,5-dimethoxybenzene
  • 2-Iodo-1,3-dimethoxybenzene

Uniqueness: 1-Iodo-2,3-dimethoxybenzene is unique due to the specific positioning of its methoxy groups and iodine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behavior and applications .

Properties

IUPAC Name

1-iodo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVUOSIEYKUTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374761
Record name 1-iodo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-33-4
Record name 1-Iodo-2,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25245-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-iodo-2,3-dimethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30374761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2,3-dimethoxybenzene
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Synthesis routes and methods

Procedure details

converting 3,5-dimethoxyaniline into a diazonium salt thereof with using sodium nitrite in acetic acid in the presence of a hydrochloric acid, and reacting the product with potassium iodide to give dimethoxyiodobenzene;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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